molecular formula C13H13IN4OS B453866 N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodophenyl)thiourea

N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodophenyl)thiourea

Cat. No.: B453866
M. Wt: 400.24g/mol
InChI Key: JWUWRVAJGFWRCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-N-[(4-iodophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide is a synthetic organic compound with the molecular formula C13H13IN4OS and a molecular weight of 400.24 g/mol This compound features a pyrazole ring substituted with an ethyl group, a carboxamide group, and a 4-iodophenylcarbamothioyl group

Preparation Methods

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodophenyl)thiourea typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation using ethyl halides in the presence of a base.

    Attachment of the 4-Iodophenylcarbamothioyl Group: This step involves the reaction of 4-iodoaniline with thiophosgene to form the 4-iodophenylcarbamothioyl chloride, which is then reacted with the pyrazole derivative to form the final product.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production process.

Chemical Reactions Analysis

1-Ethyl-N-[(4-iodophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.

    Substitution: The iodine atom in the 4-iodophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-N-[(4-iodophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodophenyl)thiourea involves its interaction with molecular targets and pathways within cells. The compound may inhibit specific enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the activity of certain kinases or proteases, resulting in the inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

1-Ethyl-N-[(4-iodophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:

    1-Ethyl-N-[(4-nitrophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide: This compound has a nitro group instead of an iodine atom, which may result in different chemical reactivity and biological activity.

    1-Ethyl-N-[(4-chlorophenyl)carbamothioyl]-1H-pyrazole-4-carboxamide: The presence of a chlorine atom instead of iodine may affect the compound’s properties, such as its solubility and reactivity.

The uniqueness of N-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-N'-(4-iodophenyl)thiourea lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H13IN4OS

Molecular Weight

400.24g/mol

IUPAC Name

1-ethyl-N-[(4-iodophenyl)carbamothioyl]pyrazole-4-carboxamide

InChI

InChI=1S/C13H13IN4OS/c1-2-18-8-9(7-15-18)12(19)17-13(20)16-11-5-3-10(14)4-6-11/h3-8H,2H2,1H3,(H2,16,17,19,20)

InChI Key

JWUWRVAJGFWRCJ-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)I

Canonical SMILES

CCN1C=C(C=N1)C(=O)NC(=S)NC2=CC=C(C=C2)I

Origin of Product

United States

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